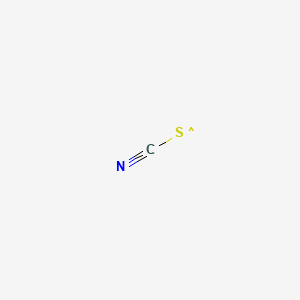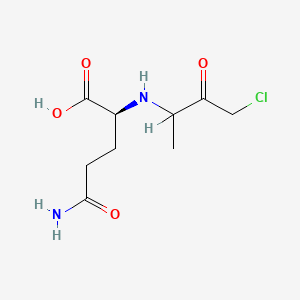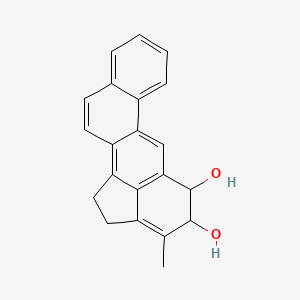
8-iso Prostaglandin E1
Descripción general
Descripción
8-iso Prostaglandin E1 is an isoprostane, a class of compounds that are prostaglandin-like lipids produced by the non-enzymatic peroxidation of arachidonic acid in response to free radicals and reactive oxygen species . Isoprostanes, including this compound, are considered reliable biomarkers of oxidative stress and have been implicated in various physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E1 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the non-enzymatic oxidation of arachidonic acid, leading to the formation of isoprostanes . The reaction conditions typically require the presence of reactive oxygen species and free radicals to initiate the peroxidation process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles of free radical-catalyzed peroxidation. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and analysis .
Análisis De Reacciones Químicas
Types of Reactions: 8-iso Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized isoprostanes, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
8-iso Prostaglandin E1 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying lipid peroxidation and oxidative stress mechanisms.
Biology: The compound is used to investigate the role of oxidative stress in cellular processes and its impact on cell signaling pathways.
Medicine: this compound is a biomarker for oxidative stress-related diseases, including cardiovascular diseases, pulmonary diseases, and neurological disorders
Mecanismo De Acción
8-iso Prostaglandin E1 exerts its effects through receptor-mediated G-protein linked signaling pathways. It functions locally at the site of synthesis and interacts with specific receptors to modulate various physiological processes . The compound acts as a potent vasoconstrictor and has been shown to influence inflammatory responses and platelet aggregation .
Comparación Con Compuestos Similares
8-iso Prostaglandin F2α: Another isoprostane with similar potency and biological activity.
Prostaglandin E2: A naturally occurring prostaglandin with distinct physiological roles.
Prostaglandin F2α: Known for its role in smooth muscle contraction and other biological functions.
Uniqueness: 8-iso Prostaglandin E1 is unique due to its non-enzymatic origin and its role as a biomarker for oxidative stress. Unlike enzymatically produced prostaglandins, isoprostanes like this compound are formed through free radical-catalyzed peroxidation, making them valuable indicators of oxidative damage and stress .
Propiedades
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)





![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)


